Lipophilicity (XLogP3) vs. Des-phenyl Analog
The introduction of the phenyl ring in 3,3-dimethyl-2-phenyl-oxirane-2-carbonitrile (CAS 5445-32-9) markedly increases lipophilicity compared to the corresponding des-phenyl compound 3,3-dimethyl-oxirane-2-carbonitrile (CAS 6509-07-5), which lacks an aromatic substituent. The target compound's XLogP3 is 1.8, while the simpler analog has a predicted XLogP3 of approximately 0.1, a difference of over 1.7 log units [1][2]. This substantial difference impacts solubility, membrane permeability, and chromatographic retention, guiding selection for medicinal chemistry projects where logP optimization is critical.
Reported lipophilicity difference may influence solubility and permeability profiling for logP-guided design.
Computed value; experimental logD confirmation recommended.
| Evidence Dimension | XLogP3 (predicted octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | 3,3-Dimethyl-oxirane-2-carbonitrile (CAS 6509-07-5): XLogP3 ≈ 0.1 |
| Quantified Difference | Δ XLogP3 ≈ 1.7 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem). |
Why This Matters
A logP difference of this magnitude significantly alters compound solubility and permeability profiles, directly influencing bioavailability predictions and purification strategy selection.
- [1] PubChem. Compound Summary for CID 228843: 3,3-Dimethyl-2-phenyloxirane-2-carbonitrile. National Center for Biotechnology Information (2024). https://pubchem.ncbi.nlm.nih.gov/compound/5445-32-9 (accessed April 23, 2026). View Source
- [2] PubChem. Compound Summary for CID 43366: 3,3-Dimethyl-oxirane-2-carbonitrile. National Center for Biotechnology Information (2024). https://pubchem.ncbi.nlm.nih.gov/compound/6509-07-5 (accessed April 23, 2026). View Source
